molecular formula C10H7ClN2O B1352703 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 63874-99-7

1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1352703
CAS RN: 63874-99-7
M. Wt: 206.63 g/mol
InChI Key: VZQVRKCGPMBZQL-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.


Scientific Research Applications

Synthesis of Novel Compounds

  • Novel Compounds Synthesis : Research has shown that derivatives of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde can be synthesized and characterized. For instance, a study detailed the synthesis of new 2-alkyloxypyridine-3-carbonitriles linked pyrenyl-pyrazole functions through reactions with different methyl aryl ketones (Khalifa, Al-Omar, & Taha, 2017).

  • Creation of Chalcones : Another research focus is the synthesis of chalcones linked to pyrazole moieties, as demonstrated in a study where different substituted acetophenones were condensed in alkaline media with 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (Khalifa, Al-Omar, & Ali, 2017).

  • Crystal Structure Analysis : The crystal structure and synthesis of related pyrazole compounds have been explored, offering insights into the molecular structures of these derivatives (Xu & Shi, 2011).

  • ore Synthesis**: The compound has been used in the synthesis of pharmacophore-linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives, suggesting its potential in pharmaceutical applications (Khalifa, Nossier, & Al-Omar, 2017).

Molecular and Supramolecular Studies

  • Molecular Structures and Assembly : Studies have also focused on the molecular structures and supramolecular assembly of compounds derived from this chemical, offering valuable information for materials science and molecular engineering (Cuartas et al., 2017).

  • Novel Pyridine Derivatives Synthesis : Research includes the synthesis of novel pyridine derivatives, highlighting the versatility of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde in creating diverse chemical structures (Khalifa, Al-Omar, & Ali, 2017).

Applications in Medicinal Chemistry

  • Anticonvulsant and Analgesic Studies : There has been significant interest in synthesizing new pyrazole analogues for potential anticonvulsant and analgesic applications. These studies provide insights into the therapeutic potential of compounds derived from this chemical (Viveka et al., 2015).

  • Antioxidant and Anti-Inflammatory Activity : Synthesized derivatives of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde have been evaluated for their antioxidant and anti-inflammatory activities, suggesting potential uses in addressing oxidative stress and inflammation-related conditions (Sudha, Subbaiah, & Mahalakshmi, 2021).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) often provide this information.


Future Directions

This involves predicting or suggesting future research directions. It could include potential applications of the compound, or new reactions that it could undergo.


properties

IUPAC Name

1-(4-chlorophenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQVRKCGPMBZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424347
Record name 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

63874-99-7
Record name 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
D Srikrishna, PK Dubey - J Chem Pharm Res, 2017 - researchgate.net
3-Acetyl-2H-chromen-2-ones (1) when treated with phenylhydrazine in acetic acid gave 3-(1-(2-phenylhydrazono) ethyl)-2H-chromen-2-one (2) which on Vilsmeier-Haack formylation …
Number of citations: 4 www.researchgate.net
R Kenchappa, YD Bodke - Chemical Data Collections, 2020 - Elsevier
The present work describes the synthesis of series of 3-(5- Substituted -1-benzofuran-2-yl)-1-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives (4a-4j) and (Z)-2-((3-(5- …
Number of citations: 25 www.sciencedirect.com
R Menegatti, AC Cunha, VF Ferreira… - Bioorganic & medicinal …, 2003 - Elsevier
The present study describes the synthesis and pharmacological profile of three novel heterocyclic compounds originally designed, on the basis of bioisosterism, as dopamine D2 …
Number of citations: 112 www.sciencedirect.com
R Kenchappa, YD Bodke, A Chandrashekar… - Arabian Journal of …, 2017 - Elsevier
The present work describes the synthesis of 6-substituted-3-(1-(4-substituted)-4-((Z)-(5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one …
Number of citations: 72 www.sciencedirect.com
Y Dwivedi, L De Boni, PJ Gonçalves, LM Mairink… - … Acta Part A: Molecular …, 2013 - Elsevier
This work reports on the optical nonlinearities of a newly synthesized pyrazole derivative, namely (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole. The Z-scan technique with …
Number of citations: 22 www.sciencedirect.com
N Harikrishna, AM Isloor, K Ananda… - Letters in Drug …, 2017 - ingentaconnect.com
Background: A new series of pyrazole containing 1,4-dihydropyridine derivatives 5a-i and 6a-i were synthesized from substituted acetylated aryls and substituted phenylhydrazine by …
Number of citations: 2 www.ingentaconnect.com
GR Mhaske, SS Bajod, DM Ambhore… - Int. J. Innov. Res. Sci. Eng …, 2014 - Citeseer
Novel 1, 5-benzothiazepine derivatives were synthesized and characterized by spectral studies. The newly synthesized compounds (4a–g) were screened for in vivo anti-inflammatory …
Number of citations: 9 citeseerx.ist.psu.edu
SLM Sambandan Yuvaraj - core.ac.uk
Biheterocyclic compounds in recent years have gained a significant importance in medicinal chemistry. In this paper the synthesis of novel pyrazol-3ylthiazoles through Vilsmeier–…
Number of citations: 2 core.ac.uk
FB Costa, AP Cortez, RI de Ávila… - Biomedicine & …, 2018 - Elsevier
Piperazine is a promising scaffold for drug development due to its broad spectrum of biological activities. Based on this, the new piperazine-containing compound LQFM018 (2) [ethyl 4-(…
Number of citations: 11 www.sciencedirect.com
S Yuvaraj, SL Manju - Arabian Journal of Chemistry, 2019 - Elsevier
Biheterocyclic compounds in recent years have gained a significant importance in medicinal chemistry. In this paper the synthesis of novel pyrazol-3ylthiazoles through Vilsmeier–…
Number of citations: 1 www.sciencedirect.com

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